molecular formula C8H5F2N B1502661 4-Ethynyl-2,6-difluoroaniline CAS No. 753501-37-0

4-Ethynyl-2,6-difluoroaniline

Cat. No.: B1502661
CAS No.: 753501-37-0
M. Wt: 153.13 g/mol
InChI Key: QGXKGXSOQYMBCK-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-difluoroaniline is a chemical compound with the CAS Number: 753501-37-0 . It has a molecular weight of 153.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H5F2N . The InChI Code for this compound is 1S/C8H5F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a density of 1.3±0.1g/cm3 . The boiling point of this compound is 197.1±40.0°C at 760 mmHg .

Scientific Research Applications

Sensor Applications

  • Cruciform molecules incorporating ethynyl groups, like those related to 4-Ethynyl-2,6-difluoroaniline, have been explored for sensor applications. Their unique photophysical properties, such as significant changes in absorption and emission upon exposure to certain chemicals, suggest potential in detecting metal cations and amines. These findings highlight the material's usefulness in creating sensitive and selective sensors for environmental and analytical applications (McGrier et al., 2011).

Material Science and Catalysis

  • In material science, the synthesis of metal-organic frameworks (MOFs) using derivatives like 4,4'-ethynylenedibenzoic acids demonstrates the structural diversity and tunability of these materials for various applications, including catalysis, gas storage, and separation technologies. This research emphasizes the role of functionalized ethynyl compounds in constructing complex architectures with specific properties (Gadzikwa et al., 2008).

Organic Synthesis

  • Ethynyl-substituted compounds have been utilized in organic synthesis to create complex molecules with broad applications. For example, palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines, a class including this compound, with isocyanides leads to the synthesis of 4-halo-2-aminoquinolines. This showcases the potential of such compounds in synthesizing pharmaceutical intermediates and other organic molecules with high yields and broad substrate scopes (Liu et al., 2013).

Polymer Chemistry

  • The polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines demonstrates the creation of new polyacetylenes with aromatic Schiff base pendant groups. These materials, derived from reactions involving ethynyl-aniline derivatives, indicate significant potential in advanced material applications due to their unique electronic and optical properties. This research highlights the versatility of ethynyl-substituted anilines in polymer chemistry and the development of novel materials with specific functionalities (Balcar et al., 2001).

Safety and Hazards

The compound is classified under the GHS07 category . It has hazard statements H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Properties

IUPAC Name

4-ethynyl-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKGXSOQYMBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666646
Record name 4-Ethynyl-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753501-37-0
Record name 4-Ethynyl-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-2,6-difluoro-aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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